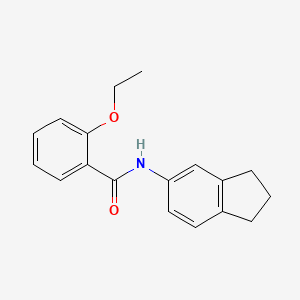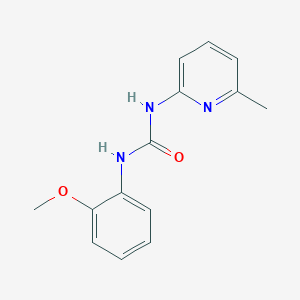
1-(3,5-Dimethylphenyl)-3-pyridin-2-ylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethylphenyl)-3-pyridin-2-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)-3-pyridin-2-ylthiourea typically involves the reaction of 3,5-dimethylaniline with pyridine-2-isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: 1-(3,5-Dimethylphenyl)-3-pyridin-2-ylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group can yield corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
1-(3,5-Dimethylphenyl)-3-pyridin-2-ylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic properties.
Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Preliminary studies suggest that it may have antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用機序
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-pyridin-2-ylthiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects such as reduced cancer cell proliferation. The compound’s ability to form stable complexes with metals also plays a role in its catalytic applications, where it can facilitate various chemical transformations.
類似化合物との比較
- 1-(3,5-Dimethylphenyl)-3-phenylthiourea
- 1-(3,5-Dimethylphenyl)-3-pyridin-4-ylthiourea
- 1-(3,5-Dimethylphenyl)-3-pyrimidin-2-ylthiourea
Comparison: Compared to its analogs, 1-(3,5-Dimethylphenyl)-3-pyridin-2-ylthiourea exhibits unique properties due to the presence of the pyridine ring. This structural feature enhances its ability to coordinate with metals, making it more effective in catalytic applications. Additionally, the compound’s biological activity can be attributed to the specific interactions between the pyridine ring and biological targets, which may not be as pronounced in similar compounds with different aromatic substituents.
特性
IUPAC Name |
1-(3,5-dimethylphenyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-10-7-11(2)9-12(8-10)16-14(18)17-13-5-3-4-6-15-13/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUKFHCQPMDEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)


![4-(2-hydroxyethyl)-12,12-dimethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B5806720.png)
![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)

![1-{[(4-chlorophenyl)thio]acetyl}azepane](/img/structure/B5806757.png)
![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)



![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)
